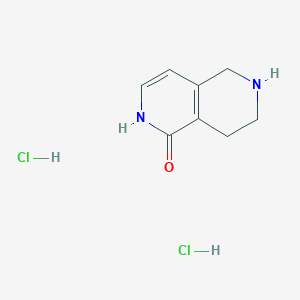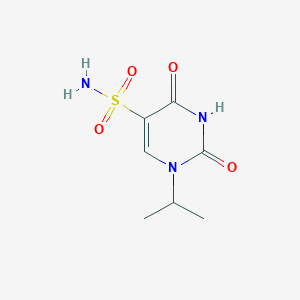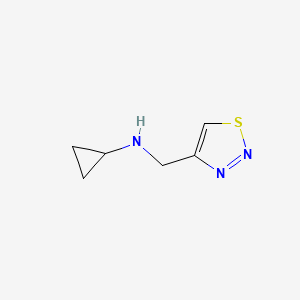
N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom, attached to a cyclopropanamine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine involves several steps. One common method starts with the reaction of 1,2,3-thiadiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropanamine in the presence of a base such as triethylamine to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially leading to the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole-2-thiol: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structure, which combines the thiadiazole ring with a cyclopropanamine moiety, potentially leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9N3S |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
N-(thiadiazol-4-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C6H9N3S/c1-2-5(1)7-3-6-4-10-9-8-6/h4-5,7H,1-3H2 |
Clé InChI |
UETYLPAYAJHDKO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=CSN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


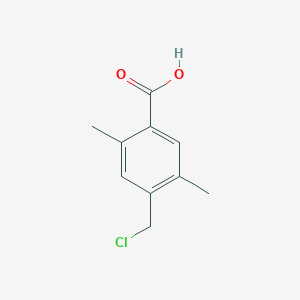
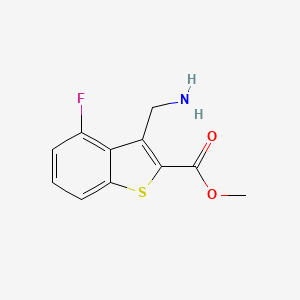
![2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B13242506.png)
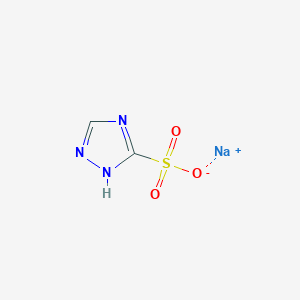
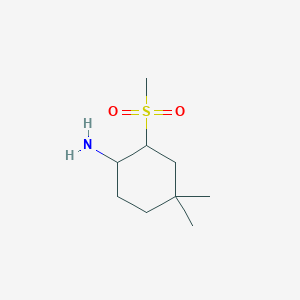
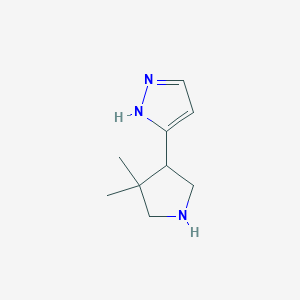
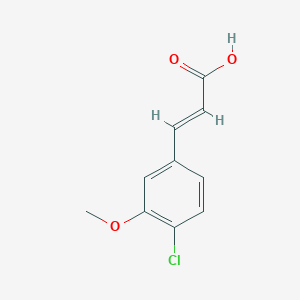
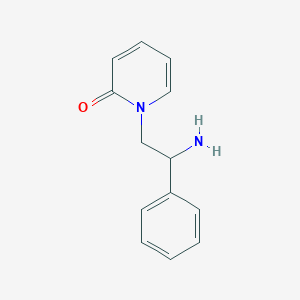
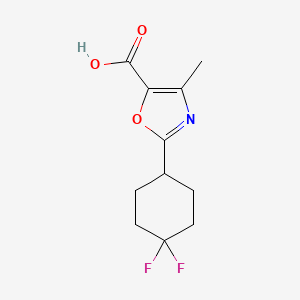
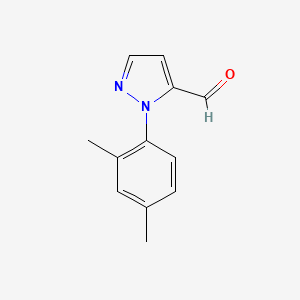
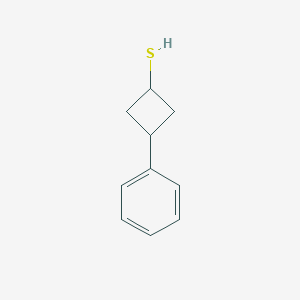
amine](/img/structure/B13242566.png)
